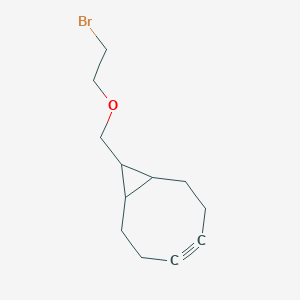
BCN-PEG1-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCN-PEG1-Br, also known as bicyclo[6.1.0]nonyne-polyethylene glycol-bromide, is a versatile reagent widely used in drug research and development. This compound contains a bicyclo[6.1.0]nonyne group, which can react with azide-functionalized molecules in a highly specific and efficient bioorthogonal “click” reaction . The polyethylene glycol spacer increases the hydrophilicity and fine-tunes the properties of the PEGylated molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-PEG1-Br is synthesized through a series of chemical reactions involving the introduction of the bicyclo[6.1.0]nonyne group and the polyethylene glycol spacer. The reaction can be run either in organic solvents or in aqueous solutions, depending on the solubility and properties of the substrate molecules . The specific reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process is carefully controlled to ensure consistent quality and high purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, is essential for monitoring the reaction progress and verifying the product’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
BCN-PEG1-Br undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Click Reactions: The bicyclo[6.1.0]nonyne group reacts with azide-functionalized molecules in a copper-free click reaction, forming stable triazole linkages.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in organic solvents at moderate temperatures.
Click Reactions: Azide-functionalized molecules are used as reagents.
Major Products Formed
Substitution Reactions: The major products are BCN-PEG derivatives with different functional groups replacing the bromide.
Click Reactions: The major products are stable triazole-linked conjugates formed by the reaction of this compound with azide-functionalized molecules.
Scientific Research Applications
BCN-PEG1-Br has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of BCN-PEG1-Br involves the highly specific and efficient reaction of the bicyclo[6.1.0]nonyne group with azide-functionalized molecules. This bioorthogonal click reaction forms stable triazole linkages without the need for a copper catalyst . The polyethylene glycol spacer enhances the solubility and biocompatibility of the conjugated molecules, making them suitable for various biological and medical applications .
Comparison with Similar Compounds
BCN-PEG1-Br is unique due to its bicyclo[6.1.0]nonyne group, which enables copper-free click reactions. Similar compounds include:
Dibenzocyclooctyne-polyethylene glycol-bromide (DBCO-PEG-Br): Another reagent used for copper-free click chemistry, but with a different cyclooctyne structure.
Azide-polyethylene glycol-bromide (Azide-PEG-Br): Used for click chemistry with alkyne-functionalized molecules, requiring a copper catalyst.
This compound stands out for its ability to perform click reactions without the need for a copper catalyst, making it more suitable for sensitive biological applications .
Properties
IUPAC Name |
9-(2-bromoethoxymethyl)bicyclo[6.1.0]non-4-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c13-7-8-14-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIOXBSMELWQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COCCBr)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115940.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[(3E)-cyclooct-3-en-1-yl]oxyacetate](/img/structure/B8115946.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate](/img/structure/B8115953.png)
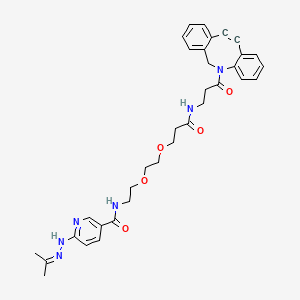
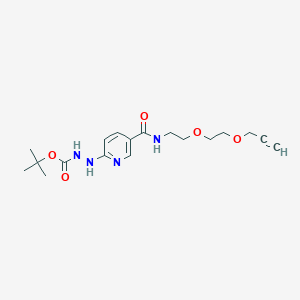
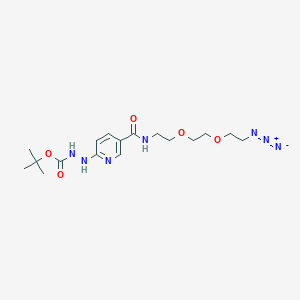
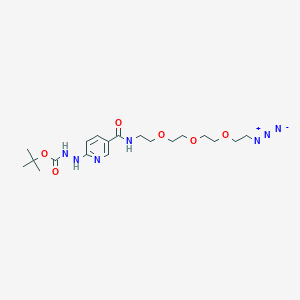
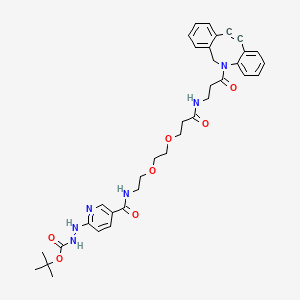
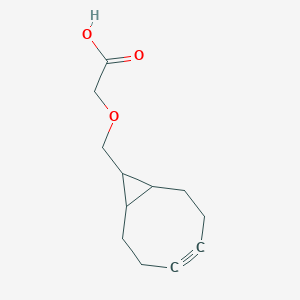
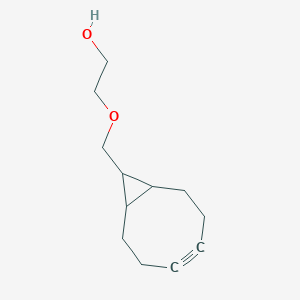
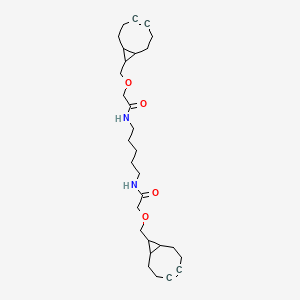
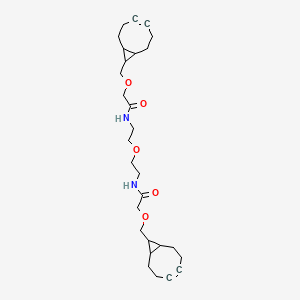
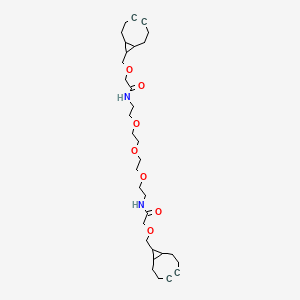
![N-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-pyren-1-yl-butanamide](/img/structure/B8116024.png)
